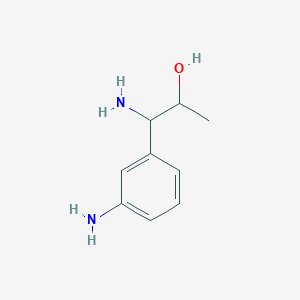
2-difluoroMethylbenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Difluoromethylbenzoic acid is an organic compound characterized by the presence of a difluoromethyl group attached to the benzene ring at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Difluoromethylbenzoic acid can be synthesized through various methods. One common approach involves the reaction of methyl 2-(difluoromethyl)benzoate with aqueous sodium hydroxide under reflux conditions. The reaction mixture is then acidified to obtain the desired product .
Industrial Production Methods: Industrial production of 2-difluoromethylbenzoic acid typically involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Difluoromethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylbenzoic acid derivatives.
Reduction: Reduction reactions can convert the difluoromethyl group to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted benzoic acids.
Aplicaciones Científicas De Investigación
2-Difluoromethylbenzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of enzyme interactions and metabolic pathways.
Medicine: Research explores its potential as a building block for pharmaceuticals and its role in drug design.
Industry: It is employed in the production of agrochemicals, polymers, and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-difluoromethylbenzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to enzymes and receptors. This interaction can modulate biological processes and chemical reactions, making it a valuable tool in research and development .
Comparación Con Compuestos Similares
- 2-(Trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethyl)benzoic acid
Comparison: 2-Difluoromethylbenzoic acid is unique due to the presence of two fluorine atoms in the difluoromethyl group, which imparts distinct chemical properties compared to trifluoromethylbenzoic acids. The difluoromethyl group can enhance the compound’s reactivity and stability, making it suitable for specific applications where trifluoromethylbenzoic acids may not be as effective .
Propiedades
Fórmula molecular |
C10H14N2O3S |
|---|---|
Peso molecular |
242.30 g/mol |
Nombre IUPAC |
[6-(azetidin-1-yl)pyridin-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C10H14N2O3S/c1-16(13,14)15-8-9-4-2-5-10(11-9)12-6-3-7-12/h2,4-5H,3,6-8H2,1H3 |
Clave InChI |
QNNCLZQZZLAQPP-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1=NC(=CC=C1)N2CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,3'-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B13039637.png)
![5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13039641.png)
![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13039648.png)

![1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039660.png)






![8-Bromo-4-chloropyrrolo[1,2-A]quinoxaline](/img/structure/B13039701.png)

